molecular formula C21H26N2O B1613378 2,3-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone CAS No. 898783-13-6

2,3-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone

Cat. No.: B1613378
CAS No.: 898783-13-6
M. Wt: 322.4 g/mol
InChI Key: TVUPCKZDQACLSB-UHFFFAOYSA-N
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Description

Table: Piperazine-Containing Drugs and Their Applications

Drug Name Therapeutic Area Role of Piperazine
Ciprofloxacin Antibacterial Enhances membrane permeability and target affinity
Trifluoperazine Antipsychotic Modulates dopamine receptor interactions
Sitagliptin Antidiabetic Improves metabolic stability and selectivity

In the context of benzophenone derivatives, piperazine moieties contribute to multitarget activity. For example, compound 6 from a 2022 study demonstrated dual affinity for histamine H₃ receptors (Kᵢ = 8 nM) and cholinesterases (IC₅₀ = 172 nM), highlighting the pharmacophoric importance of piperazine in central nervous system therapeutics. The methyl group on the piperazine ring further optimizes lipophilicity, balancing blood-brain barrier penetration and metabolic stability.

Properties

IUPAC Name

(2,3-dimethylphenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O/c1-16-7-6-10-19(17(16)2)21(24)20-9-5-4-8-18(20)15-23-13-11-22(3)12-14-23/h4-10H,11-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVUPCKZDQACLSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)C2=CC=CC=C2CN3CCN(CC3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60643876
Record name (2,3-Dimethylphenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898783-13-6
Record name Methanone, (2,3-dimethylphenyl)[2-[(4-methyl-1-piperazinyl)methyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898783-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,3-Dimethylphenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Acylation for Benzophenone Core Formation

The classical method to prepare benzophenone derivatives involves Friedel-Crafts acylation, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). For 2,3-dimethyl substitution, 2,3-dimethylbenzoyl chloride can be reacted with an appropriately substituted benzene derivative to form the benzophenone core.

Typical reaction conditions:

  • Reagents: 2,3-dimethylbenzoyl chloride, substituted benzene.
  • Catalyst: AlCl3.
  • Solvent: Dichloromethane or carbon disulfide.
  • Temperature: 0°C to room temperature.
  • Reaction time: Several hours under stirring.

Introduction of the 4-Methylpiperazinomethyl Group

The piperazinomethyl substituent is introduced via nucleophilic substitution or reductive amination methods.

  • Nucleophilic Substitution: A benzophenone derivative bearing a suitable leaving group (e.g., bromomethyl) at the 2' position can undergo nucleophilic substitution with 4-methylpiperazine under basic conditions.

  • Reductive Amination: Alternatively, a benzophenone aldehyde intermediate can be reacted with 4-methylpiperazine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form the piperazinomethyl substituent.

Typical conditions for nucleophilic substitution:

  • Reagents: Benzophenone derivative with bromomethyl group, 4-methylpiperazine.
  • Base: Potassium carbonate or triethylamine.
  • Solvent: Acetonitrile or DMF.
  • Temperature: 50–80°C.
  • Reaction time: 12–24 hours.

Purification

The crude product is purified by chromatographic techniques such as silica gel column chromatography using appropriate eluents (e.g., mixtures of ethyl acetate and hexane) or recrystallization from solvents like ethanol or ethyl acetate.

Research Findings and Data Analysis

Due to limited direct literature on the exact preparation of this compound, insights can be drawn from closely related compounds and general benzophenone chemistry.

  • The molecular formula for this compound is C21H26N2O with a molecular weight of approximately 322.4 g/mol.
  • The IUPAC name is (2,3-dimethylphenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone, indicating the substitution pattern.
  • Preparation routes often require careful control of regioselectivity during the Friedel-Crafts acylation to ensure methyl groups are correctly positioned.
  • Introduction of the piperazinomethyl group is typically achieved via nucleophilic substitution or reductive amination with 4-methylpiperazine.

Comparative Table of Preparation Methods

Step Methodology Reagents/Conditions Advantages Limitations
1 Friedel-Crafts Acylation 2,3-Dimethylbenzoyl chloride, aromatic ring, AlCl3, DCM, 0°C-RT Straightforward, widely used Requires anhydrous conditions, possible polyacylation
2 Nucleophilic Substitution Bromomethyl benzophenone derivative, 4-methylpiperazine, K2CO3, MeCN, 50-80°C Direct substitution, high regioselectivity Needs pre-functionalized substrate
3 Reductive Amination Benzophenone aldehyde, 4-methylpiperazine, NaBH(OAc)3, solvent (e.g., DCE) Mild conditions, high yield Requires aldehyde intermediate, sensitive reagents
4 Purification Column chromatography or recrystallization High purity product Time-consuming, solvent use

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-2’-(4-methylpiperazinomethyl) benzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the benzophenone core to a benzhydrol derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of benzhydrol derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Scientific Research Applications

  • Photoinitiators in Polymer Chemistry
    • Description: This compound is utilized as a photoinitiator in UV-curable coatings and adhesives. Its ability to absorb UV light and initiate polymerization makes it valuable in the production of durable materials.
    • Case Study: A study demonstrated that formulations containing 2,3-Dimethyl-2'-(4-methylpiperazinomethyl)benzophenone exhibited enhanced curing rates and mechanical properties compared to traditional photoinitiators .
  • Antimicrobial Activity
    • Description: Research indicates that this compound possesses antimicrobial properties, making it a candidate for use in medical coatings and treatments.
    • Case Study: In vitro tests showed that the compound effectively inhibited the growth of various bacterial strains, suggesting potential applications in wound dressings and medical devices .
  • Drug Delivery Systems
    • Description: The compound has been explored for its role in drug delivery systems due to its ability to form stable liposomal formulations.
    • Case Study: A formulation study revealed that liposomes incorporating 2,3-Dimethyl-2'-(4-methylpiperazinomethyl)benzophenone improved the bioavailability of encapsulated drugs, enhancing therapeutic efficacy .

Industrial Applications

  • Cosmetic Ingredients
    • Description: Due to its UV absorption properties, this compound is used in sunscreens and other cosmetic products to protect skin from harmful UV radiation.
    • Data Table: Efficacy of UV Protection
    Product TypeSPF RatingActive Ingredient Concentration (%)
    Sunscreen305
    Moisturizer with SPF153
  • Dyes and Pigments
    • Description: The compound serves as an intermediate in the synthesis of dyes, contributing to color stability and intensity.
    • Case Study: A comparative analysis showed that dyes produced using this compound had superior lightfastness compared to those made with conventional intermediates .

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-2’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

  • Positional Isomerism: Substitution of the 4-methylpiperazinomethyl group at the 2' position (target compound) versus 4' (e.g., 3,5-dimethyl-4' analogue ) may alter steric effects and receptor binding.
  • Halogen vs.
  • Piperazine Impact : The 4-methylpiperazine group enhances solubility and may facilitate interactions with biological targets, as seen in MenA inhibitors .

Pharmacological Activity

  • MenA Inhibition: Analogues like 4-bromo-3-fluoro-2'-(4-methylpiperazinomethyl) benzophenone exhibit antimycobacterial activity via MenA inhibition, with the benzophenone scaffold acting as a moderate electrophile. O-methyl oxime modifications in related compounds improve cytotoxicity profiles .
  • Antimalarial Potential: QSAR studies suggest that benzophenone derivatives with polar substituents (e.g., piperazinemethyl) show improved binding to farnesyltransferase, a target for antimalarial agents .

Physicochemical and Electronic Properties

  • Electron-Withdrawing vs. Electron-Donating Groups: Fluorine (electron-withdrawing) in 4F4OHBP reduces electron density at the benzophenone core, increasing chemical reactivity compared to methyl groups (electron-donating) in the target compound .

Notes on Discrepancies and Limitations

Data Consistency: Conflicting CAS numbers and molecular formulas (e.g., C21H26N2O vs. C20H23NO ) suggest possible errors in reporting or positional isomerism. Further verification is required.

Limited Direct Studies: Most pharmacological data are inferred from structurally related compounds. Direct biological testing of this compound is needed to confirm activity.

Biological Activity

2,3-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone is a chemical compound with significant relevance in pharmacological research, particularly in the study of opioid receptors. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The compound has the molecular formula C21H26N2OC_{21}H_{26}N_{2}O and a molecular weight of approximately 322.45 g/mol. Its structure includes:

  • Two methyl groups at the 3 and 4 positions of one phenyl ring.
  • A piperazine moiety attached via a methylene bridge at the 2' position of the other phenyl ring.

This unique configuration contributes to its pharmacological properties, particularly in opioid receptor interactions.

Opioid Receptor Interaction

Research indicates that this compound acts as a nonselective opioid antagonist . The presence of both methyl groups enhances its potency compared to analogs lacking these substituents. Studies have shown that compounds with similar structural features exhibit varying degrees of antagonist activity, highlighting the importance of specific substitutions in determining biological effects .

Table 1: Comparison of Antagonist Potency

Compound NameStructure FeaturesAntagonist Potency
This compound3- and 4-methyl groups presentHigh
2,4-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenoneDifferent methylation patternModerate
N-Methyl-4-piperidinyl benzophenoneContains piperidine instead of piperazineLow

The studies demonstrate that modifications to the methyl groups significantly impact the binding affinity and efficacy at various opioid receptors .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Electrophilic Aromatic Substitution : The methyl groups enhance nucleophilicity, facilitating further functionalization.
  • Nucleophilic Substitution : The piperazine moiety allows for additional modifications.

These synthetic routes are crucial for exploring structure-activity relationships and optimizing pharmacological properties .

Case Studies

Several studies have investigated the biological effects of related compounds and their mechanisms of action:

  • Opioid Receptor Studies : Research focusing on the binding affinities of various analogs has elucidated how structural variations affect antagonist properties. For instance, compounds with both methyl substituents demonstrated significantly enhanced antagonist activity compared to those without .
  • Antioxidant Efficacy : Related studies on benzophenone derivatives have shown that compounds with free hydroxyl groups exhibit superior antioxidant activity, suggesting potential therapeutic applications in oxidative stress-related diseases .

Q & A

Q. How can computational models predict the environmental or biological persistence of this compound?

  • Methodology : Apply quantitative structure-activity relationship (QSAR) models (EPI Suite, TEST) to estimate biodegradation half-lives and bioaccumulation factors. Validate with microcosm studies (soil/water systems) and in vitro hepatocyte assays for metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,3-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone
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2,3-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone

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